Cas no 101861-63-6 (4,6-dichloro-1H-indole-2-carboxylic acid)

4,6-Dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its dichloro-substituted indole core provides a versatile scaffold for further functionalization, making it valuable in the development of bioactive compounds. The carboxylic acid moiety enhances reactivity, enabling facile derivatization into esters, amides, or other intermediates. This compound is particularly useful in medicinal chemistry for constructing heterocyclic frameworks with potential biological activity. Its high purity and stability ensure reliable performance in synthetic applications. Researchers favor it for its consistent quality and compatibility with a range of reaction conditions, supporting advancements in drug discovery and material science.
4,6-dichloro-1H-indole-2-carboxylic acid structure
101861-63-6 structure
Product Name:4,6-dichloro-1H-indole-2-carboxylic acid
CAS No:101861-63-6
MF:C9H5Cl2NO2
MW:230.047500371933
MDL:MFCD00209870
CID:62260
PubChem ID:127988
Update Time:2025-10-10

4,6-dichloro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dichloroindole-2-carboxylic acid
    • 4,6-Dicloroindole-2-carboxylic acid
    • 4,6-Dicloroindole-2-Carboxylic
    • 4,6-Dichloroindole-2-carboxylic
    • MDL 29951
    • 4,6-Dichloro-1H-indole-2-carboxylic acid
    • 1H-Indole-2-carboxylicacid,4,6-dichloro
    • 3-Dccip
    • 4,6-Dichlor-indol-2-carbonsaeure
    • 4,6-dichloro-indole-2-carboxylic acid
    • Indole-2-carboxylicacid, 4,6-dichloro- (6CI)
    • 1H-Indole-2-carboxylicacid, 4,6-dichloro-
    • 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid
    • EN300-85654
    • 1H-Indole-2-carboxylic acid, 4,6-dichloro-
    • FT-0630299
    • BDBM50004960
    • A16296
    • Z228589232
    • MFCD00209870
    • CHEMBL301556
    • Indole-2-carboxylic acid, 4,6-dichloro-
    • Oprea1_268024
    • KBio2_002324
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylicacidmethylester
    • BB 0248940
    • SCHEMBL727389
    • 4,6-Dichloro-1H-indole-2-carboxylicacid
    • Maybridge1_006804
    • SB14718
    • Q-101954
    • DTXSID80144299
    • KBioSS_002327
    • AS-14979
    • SY040441
    • 4,6-dichloroindole-2-carboxylic acid, AldrichCPR
    • Spectrum_001822
    • AC-9000
    • PD075553
    • SpecPlus_000800
    • CS-W022054
    • 101861-63-6
    • DHXISZKSSIWRLH-UHFFFAOYSA-N
    • KBio2_007460
    • KBio2_004892
    • KBio1_001840
    • DivK1c_006896
    • AKOS001476065
    • HMS560N06
    • BBL020540
    • 4,6-Dichloroindole-2-carboxylicAcid
    • DB-014408
    • STK893229
    • 4,6-dichloro-1H-indole-2-carboxylic acid
    • MDL: MFCD00209870
    • Inchi: 1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
    • InChI Key: DHXISZKSSIWRLH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1C=C(C(=O)O)N2)Cl

Computed Properties

  • Exact Mass: 228.97000
  • Monoisotopic Mass: 228.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.2
  • Topological Polar Surface Area: 53.1A^2

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.663
  • Melting Point: 219-226°C
  • Boiling Point: 476.9℃ at 760 mmHg
  • Flash Point: 242.2°C
  • Refractive Index: 1.73
  • PSA: 53.09000
  • LogP: 3.17290

4,6-dichloro-1H-indole-2-carboxylic acid Security Information

4,6-dichloro-1H-indole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,6-dichloro-1H-indole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:101861-63-6)4,6-dichloro-1H-indole-2-carboxylic acid
Order Number:A16296
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):173.0/809.0
Email:sales@amadischem.com

4,6-dichloro-1H-indole-2-carboxylic acid Related Literature

Additional information on 4,6-dichloro-1H-indole-2-carboxylic acid

Introduction to 4,6-dichloro-1H-indole-2-carboxylic acid (CAS No. 101861-63-6)

4,6-dichloro-1H-indole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 101861-63-6, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both chloro substituents and a carboxylic acid group on the indole core imparts unique reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

The indole scaffold is a privileged structure in drug discovery, frequently observed in natural products and pharmacologically active compounds. Its aromatic system, combined with functional groups such as carboxylic acids and halogens, enhances its utility in constructing complex molecules. Specifically, 4,6-dichloro-1H-indole-2-carboxylic acid serves as a key precursor in the development of various therapeutic agents. The chlorine atoms at the 4- and 6-positions increase electrophilicity, facilitating further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

In recent years, there has been a surge in research focusing on indole derivatives for their potential in addressing diverse therapeutic challenges. 4,6-dichloro-1H-indole-2-carboxylic acid has been explored as a building block in the synthesis of novel inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its role in generating derivatives with inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in modulating pain and inflammation. The structural features of this compound allow for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability.

Moreover, the carboxylic acid moiety in 4,6-dichloro-1H-indole-2-carboxylic acid provides a versatile handle for further derivatization. It can be esterified to enhance oral bioavailability or amidated to form peptide mimetics. Such modifications have been instrumental in developing molecules with enhanced binding affinity and selectivity for biological targets. The dichloro-substituted indole core also enables exploration of different reaction pathways, including Suzuki-Miyaura coupling for constructing biaryl structures or Buchwald-Hartwig amination for introducing nitrogen-containing heterocycles.

Recent advancements in computational chemistry have further highlighted the significance of 4,6-dichloro-1H-indole-2-carboxylic acid as a scaffold for drug design. Molecular docking studies have revealed its potential interactions with receptors and enzymes relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease. The chlorine atoms facilitate hydrophobic interactions with target proteins, while the indole ring engages in π-stacking interactions, contributing to high binding affinity. These insights have guided the development of novel lead compounds with improved pharmacological profiles.

The synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available indole derivatives. The introduction of chlorine atoms at the 4- and 6-position can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Subsequent functionalization at the 2-position via carboxylation reactions completes the molecular architecture. Optimizing reaction conditions to minimize side products while maintaining high yield remains a critical aspect of industrial-scale production.

The compound's relevance extends beyond pharmaceutical applications into agrochemical research. Derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have shown promise as intermediates in synthesizing herbicides and fungicides due to their ability to disrupt essential biological pathways in pests and pathogens. The structural diversity afforded by this scaffold allows chemists to design molecules with targeted activity against specific pathogens while minimizing environmental impact.

In conclusion,4,6-dichloro-1H-indole-2-carboxylic acid (CAS No. 101861-63-6) represents a cornerstone compound in modern synthetic chemistry and drug discovery. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing therapeutics across multiple disease areas. As research continues to uncover new applications for indole derivatives,4,6-dichloro-substituted variants are poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:101861-63-6)4,6-dichloro-1H-indole-2-carboxylic acid
A16296
Purity:99%/99%
Quantity:5g/25g
Price ($):173.0/809.0
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